molecular formula C6H13NO4 B14067513 Tromethamine (acetate)

Tromethamine (acetate)

Cat. No.: B14067513
M. Wt: 163.17 g/mol
InChI Key: NDXKUNBIZWJIMN-UHFFFAOYSA-N
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Description

Trometamol (acetate), also known as tris(hydroxymethyl)aminomethane acetate, is an organic compound widely used in biochemistry and molecular biology. It is a white crystalline solid with the chemical formula C4H11NO3. Trometamol (acetate) is known for its buffering capacity, making it a crucial component in various buffer solutions used in laboratory settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trometamol (acetate) can be synthesized through the reaction of tris(hydroxymethyl)aminomethane with acetic acid. The reaction typically involves mixing the two compounds in a suitable solvent, such as methanol, and allowing the reaction to proceed at room temperature. The resulting product is then purified through crystallization .

Industrial Production Methods

In industrial settings, the production of trometamol (acetate) involves similar synthetic routes but on a larger scale. The process includes the use of acetic anhydride or propionic anhydride as a raw material, which reacts with tris(hydroxymethyl)aminomethane in the presence of methanol. The reaction mixture is then subjected to filtration, washing with ethanol, and vacuum drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Trometamol (acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with aldehydes results in the formation of Schiff bases, while complexation with metal ions leads to the formation of metal complexes .

Scientific Research Applications

Trometamol (acetate) has a wide range of applications in scientific research, including:

Mechanism of Action

Trometamol (acetate) acts as a proton acceptor, which allows it to buffer acids and maintain pH stability in various solutions. It combines with hydrogen ions to form a bicarbonate buffer, thereby correcting acidosis. This buffering action is crucial in both metabolic and respiratory acid-base balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trometamol (acetate) is unique due to its effective buffering capacity in both open and closed systems, making it more versatile than bicarbonate. It also maintains its buffering power in the presence of hypothermia, which is advantageous in clinical settings .

Biological Activity

Tromethamine (acetate), also known as THAM, is a buffering agent widely used in clinical settings to manage metabolic acidosis and maintain acid-base balance in various medical conditions. Its biological activity is primarily attributed to its ability to act as a proton acceptor, stabilizing pH levels in biological systems. This article explores the biological activity of tromethamine (acetate), including its mechanisms of action, clinical applications, and relevant research findings.

Tromethamine (acetate) functions by:

  • Buffering Capacity : It neutralizes excess hydrogen ions (H⁺) in the blood, thereby increasing bicarbonate levels and helping to restore normal pH levels in cases of acidosis .
  • Cellular Uptake : Tromethamine diffuses into cells, particularly liver cells, where it helps regulate intracellular pH and facilitates the elimination of H⁺ ions from the extracellular space .
  • Pharmacokinetics : The compound exhibits a long serum half-life, which allows for prolonged buffering effects compared to other agents like sodium bicarbonate .

Clinical Applications

Tromethamine (acetate) has been employed in various clinical scenarios:

  • Metabolic Acidosis Treatment : It is commonly used intravenously to treat severe metabolic acidosis during cardiac surgery, pulmonary bypass, and in patients with respiratory distress syndromes .
  • Acidosis in Trauma : Administered to manage increased intracranial pressure and acidosis in burn victims .
  • Intoxication Treatment : Used peritoneally for treating intoxications with salicylates and methanol .

Case Studies

  • Cardiac Surgery : A 30-year-old woman developed severe respiratory acidosis post-surgery. Administration of tromethamine helped restore acid-base balance effectively .
  • Animal Studies : In studies involving nephrectomized rats, tromethamine was shown to diffuse slowly into tissues but reached a steady state more rapidly in the liver compared to other organs. This suggests organ-specific pharmacokinetics that could influence therapeutic outcomes .

Cytotoxicity Assessments

Research on the cytotoxic effects of tromethamine revealed varying IC₅₀ values across different cell lines:

  • 3T3 Cells : ~330 μg/ml
  • HeLa Cells : ~340 μg/ml
  • MCF-7 Cells : ~405 μg/ml

These findings indicate that while tromethamine has therapeutic benefits, its cytotoxic potential varies significantly depending on the cell type involved .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Buffering ActionStabilizes pH by neutralizing H⁺ ions
Clinical UseTreatment of metabolic acidosis
Cellular UptakeRapid uptake in liver; slower in other tissues
Cytotoxicity IC₅₀Varies by cell line; ranges from 129.07 - 404.37 μg/ml

Properties

IUPAC Name

[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c1-5(10)11-4-6(7,2-8)3-9/h8-9H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXKUNBIZWJIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CO)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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